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(E)-methyl 3-(2,6-difluorophenyl)acrylate Documentation Hub

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  • Product: (E)-methyl 3-(2,6-difluorophenyl)acrylate
  • CAS: 1253180-94-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Fluorinated Acrylates in Modern Chemistry

An In-depth Technical Guide to (E)-methyl 3-(2,6-difluorophenyl)acrylate (CAS 1253180-94-7) Disclaimer: As of February 2026, detailed experimental data including specific physical properties and comprehensive spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-methyl 3-(2,6-difluorophenyl)acrylate (CAS 1253180-94-7)

Disclaimer: As of February 2026, detailed experimental data including specific physical properties and comprehensive spectroscopic analyses for (E)-methyl 3-(2,6-difluorophenyl)acrylate are not extensively available in publicly accessible scientific literature. This guide has been constructed by a Senior Application Scientist to provide a robust technical overview based on established chemical principles, data from structurally analogous compounds, and well-documented synthetic methodologies. The protocols and data herein are presented as a predictive and practical framework for researchers, scientists, and drug development professionals.

(E)-methyl 3-(2,6-difluorophenyl)acrylate is a specialized organic compound that stands at the intersection of two critical areas in chemical synthesis: acrylate chemistry and fluorine chemistry. Acrylates are versatile monomers and key intermediates in polymer science and are widely used as Michael acceptors in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[2] The 2,6-difluoro substitution pattern on the phenyl ring is of particular strategic importance. This motif can profoundly influence a molecule's conformational preferences and its interactions with biological targets. Furthermore, the high metabolic stability of the Carbon-Fluorine bond often enhances the pharmacokinetic profile of drug candidates, making compounds like (E)-methyl 3-(2,6-difluorophenyl)acrylate valuable building blocks in drug discovery programs.[3][4]

This guide provides a comprehensive overview of the chemical properties, proposed synthesis methodologies, and potential applications of this compound, designed to empower researchers in their synthetic and drug development endeavors.

Chemical & Physical Properties

While experimentally determined physical properties are not widely published, the following table summarizes the known and predicted properties for (E)-methyl 3-(2,6-difluorophenyl)acrylate.

PropertyValueSource/Basis
CAS Number 1253180-94-7[3]
Molecular Formula C₁₀H₈F₂O₂[3]
Molecular Weight 198.17 g/mol [3]
Physical Form Predicted to be a white to off-white solid or a colorless oil at room temperature.Based on analogous substituted phenylacrylates.[5]
Melting Point Not available.-
Boiling Point Not available.-
Solubility Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water.General solubility characteristics of similar organic esters.
SMILES O=C(OC)/C=C/C1=C(F)C=C=C(F)C=1[3]

Proposed Synthetic Routes & Experimental Protocols

The synthesis of (E)-methyl 3-(2,6-difluorophenyl)acrylate can be approached through several reliable and high-yielding methods common in organic synthesis. The two most prominent and logical pathways are the Wittig (or Horner-Wadsworth-Emmons) reaction and the Mizoroki-Heck cross-coupling reaction. The choice between these routes often depends on the availability of starting materials and desired scale.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides.[6][7] For the synthesis of (E)-methyl 3-(2,6-difluorophenyl)acrylate, this involves the reaction of 2,6-difluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, strongly favor the formation of the (E)-alkene isomer, making this an excellent choice for stereochemical control.[8]

Diagram: Wittig Reaction Workflow

Wittig_Reaction cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products aldehyde 2,6-Difluorobenzaldehyde mix Mix reactants in solvent aldehyde->mix ylide Methyl (triphenylphosphoranylidene)acetate ylide->mix solvent Solvent (e.g., THF, DCM) solvent->mix react Stir at RT to reflux (monitor by TLC) mix->react Reaction workup Aqueous Workup & Extraction react->workup Quench byproduct Triphenylphosphine oxide purify Column Chromatography workup->purify Purification product (E)-methyl 3-(2,6-difluorophenyl)acrylate purify->product purify->byproduct Separation

Caption: Workflow for the Wittig synthesis of the target compound.

Experimental Protocol (Proposed):

  • Preparation: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M), add methyl (triphenylphosphoranylidene)acetate (1.05 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed. Gentle heating to reflux may be required to drive the reaction to completion.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue will contain the desired product and triphenylphosphine oxide as a byproduct.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Causality Behind Experimental Choices:

  • Ylide Choice: The use of the stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is critical for achieving high (E)-stereoselectivity.[8]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent quenching of the ylide.

  • Purification: The significant difference in polarity between the acrylate product and the triphenylphosphine oxide byproduct allows for efficient separation via silica gel chromatography.

Method 2: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[9][10] This method is highly effective for forming carbon-carbon bonds and can be applied to synthesize the target compound by coupling a 2,6-difluorophenyl halide (e.g., 1-bromo-2,6-difluorobenzene or 1-iodo-2,6-difluorobenzene) with methyl acrylate.

Diagram: Mizoroki-Heck Reaction Workflow

Heck_Reaction cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products aryl_halide 1-Bromo-2,6-difluorobenzene setup Combine reactants under inert gas (N₂ or Ar) aryl_halide->setup acrylate Methyl Acrylate acrylate->setup catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->setup ligand Phosphine Ligand (e.g., PPh₃) ligand->setup base Base (e.g., Et₃N, K₂CO₃) base->setup solvent Solvent (e.g., DMF, Toluene) solvent->setup heat Heat to 80-120 °C (monitor by GC/LC-MS) setup->heat Reaction filter_workup Filter catalyst, Aqueous Workup heat->filter_workup Cool & Quench purify Column Chromatography filter_workup->purify Purification product (E)-methyl 3-(2,6-difluorophenyl)acrylate purify->product

Caption: Workflow for the Mizoroki-Heck synthesis of the target compound.

Experimental Protocol (Proposed):

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-2,6-difluorobenzene (1.0 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%), and a base such as triethylamine (Et₃N, 2-3 eq) in a suitable solvent like DMF or toluene.

  • Reaction: Add methyl acrylate (1.2-1.5 eq) to the mixture. Heat the reaction to 80-120 °C and stir until the aryl halide is consumed, as monitored by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The palladium catalyst and phosphine ligand are essential for the catalytic cycle of oxidative addition, migratory insertion, and reductive elimination that defines the Heck reaction.[11]

  • Base: The base is required to neutralize the hydrohalic acid (HBr or HI) that is formed during the reaction, regenerating the Pd(0) catalyst.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the phosphine ligands and the palladium catalyst.

Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the analysis of similar substituted phenylacrylates and general principles of spectroscopy.[5][12] Researchers should use this information as a guide for confirming the identity and purity of their synthesized material.

¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.65d~16.01HVinylic H (α to phenyl)
~7.30-7.40m-1HAromatic H (para to acrylate)
~6.95-7.05t~8.02HAromatic H (ortho to acrylate)
~6.40d~16.01HVinylic H (β to phenyl)
~3.80s-3HOCH₃

Rationale for Predictions:

  • The large coupling constant (~16.0 Hz) between the two vinylic protons is characteristic of the trans or (E) configuration.[13]

  • The aromatic region will show a complex multiplet and a triplet, characteristic of a 1,2,3-trisubstituted (effectively) benzene ring system.

  • The methyl ester protons will appear as a sharp singlet around 3.80 ppm.[4]

¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~167.0C=O (Ester)
~160.0 (dd)C-F (Aromatic)
~140.0Vinylic CH
~132.0 (t)Aromatic CH
~120.0Vinylic CH
~112.0 (t)Aromatic C (ipso)
~111.5 (dd)Aromatic CH
~52.0OCH₃

Rationale for Predictions:

  • The carbonyl carbon is expected in the typical ester region (~167 ppm).[14]

  • The carbons directly bonded to fluorine will appear as doublets due to C-F coupling. The ipso-carbon (attached to the acrylate group) will appear as a triplet due to coupling with two equivalent fluorine atoms. The para-carbon will appear as a triplet, and the meta-carbons as doublets of doublets.[15]

Mass Spectrometry (Predicted)

TechniqueParameterExpected Value
HRMS (ESI+)[M+H]⁺ Calculated m/z for C₁₀H₉F₂O₂⁺199.0565
HRMS (ESI+)[M+Na]⁺ Calculated m/z for C₁₀H₈F₂NaO₂⁺221.0384
EI-MSMolecular Ion (M⁺)m/z 198
EI-MSKey Fragmentsm/z 167 ([M-OCH₃]⁺), 139 ([M-COOCH₃]⁺)

Safety & Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Hazards: Acrylates are known to be skin and eye irritants and may cause respiratory irritation. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

  • (Reference details to be populated
  • Beilstein Journals. (n.d.). Additional experimental data.
  • BLDpharm. (n.d.). 1253180-94-7|(E)-Methyl 3-(2,6-difluorophenyl)acrylate.
  • University of California, Berkeley. (2014, March 13). The Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • (Reference details to be populated
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • (Reference details to be populated
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • (Reference details to be populated
  • ChemicalBook. (n.d.). Methyl acrylate(96-33-3) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2017, September 11).
  • (Reference details to be populated
  • (Reference details to be populated
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • (Reference details to be populated
  • (Reference details to be populated
  • MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • (Reference details to be populated
  • (Reference details to be populated
  • Wikipedia. (n.d.). Methyl acrylate.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Phenylacrylates

Executive Summary & Strategic Rationale Phenylacrylates (cinnamates) represent a privileged scaffold in medicinal chemistry and agrochemical design, serving as Michael acceptors that can covalently modify cysteine residu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenylacrylates (cinnamates) represent a privileged scaffold in medicinal chemistry and agrochemical design, serving as Michael acceptors that can covalently modify cysteine residues in enzymes or act as rigid linkers in pharmacophores.

The strategic incorporation of fluorine into the phenylacrylate core is not merely a halogen substitution; it is a fundamental alteration of the molecule's physicochemical profile. This guide analyzes how fluorination modulates the Structure-Activity Relationship (SAR) through three distinct vectors:

  • Electronic Modulation: Tuning the electrophilicity of the

    
    -carbon (Michael acceptor potency).
    
  • Metabolic Shielding: Blocking P450-mediated hydroxylation at the para-position.

  • Lipophilicity (

    
    ):  Enhancing membrane permeability without significant steric penalty.
    

Chemical Space & Synthesis Strategy

The Core Scaffold

The fluorinated phenylacrylate scaffold consists of a phenyl ring (Region A) linked by a vinyl spacer (Region B) to an ester/amide carbonyl (Region C).

  • Region A (Phenyl): Primary site for F-substitution (ortho, meta, para).

  • Region B (Vinyl): The "Warhead." Fluorination at the

    
    -position of the acrylate increases reactivity toward nucleophiles.
    
  • Region C (Carbonyl): Determines bioavailability (ester vs. amide stability).

Validated Synthetic Protocol: Knoevenagel Condensation

While Heck coupling is viable, the Knoevenagel condensation remains the industry standard for generating SAR libraries due to its tolerance of fluorinated aldehydes.

Protocol: Synthesis of (E)-Ethyl 3-(fluorophenyl)acrylates
  • Reagents: Fluorinated benzaldehyde (1.0 eq), Monoethyl malonate or Ethyl acetate (1.2 eq), Piperidine (0.1 eq), Glacial Acetic Acid (cat.), Toluene.

  • Workflow:

    • Charge a round-bottom flask with fluorinated benzaldehyde and active methylene compound in toluene.

    • Add piperidine and acetic acid (catalytic buffer system).

    • Reflux with a Dean-Stark trap to remove water azeotropically (driving equilibrium to product).

    • Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Wash with 1M HCl (remove base), then saturated NaHCO₃. Dry over MgSO₄.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Fluorinated Benzaldehyde Catalyst Cat: Piperidine/AcOH Solvent: Toluene Start->Catalyst Reagent Active Methylene (Ester/Amide) Reagent->Catalyst Process Reflux (Dean-Stark) - H2O Catalyst->Process Condensation Intermediate Knoevenagel Adduct Process->Intermediate Purification Workup & Recrystallization Intermediate->Purification Final (E)-Fluorinated Phenylacrylate Purification->Final >85% Yield

Figure 1: Standardized Knoevenagel workflow for generating phenylacrylate SAR libraries.

SAR Mechanics: The Fluorine Effect

Electronic Tuning of the Michael Acceptor

The biological activity of phenylacrylates often relies on the conjugate addition of a biological nucleophile (e.g., thiol of cysteine) to the


-carbon.
  • Inductive Effect (-I): Fluorine is highly electronegative.

    • Meta-F: Purely electron-withdrawing. Increases electrophilicity of the

      
      -carbon 
      
      
      
      Higher Reactivity .
    • Para-F: Balances -I (inductive) with +R (resonance donation). Often results in Selectivity rather than raw reactivity.

  • Hammett Correlation: Activity often correlates with positive

    
     values.
    
    • 
       (F) = 0.06
      
    • 
       (F) = 0.34 (Stronger electron withdrawal).
      
Lipophilicity and Permeability

Fluorination modulates


 (partition coefficient).
  • C-F vs C-H: Replacing H with F increases lipophilicity (hydrophobicity) due to the low polarizability of the C-F bond.

  • Bioavailability: A single F-substitution typically increases

    
     by ~0.25 units, enhancing passive transport across fungal cell walls or cancer cell membranes.
    

Biological Activity Data & Case Studies

Case Study A: Antifungal Agrochemicals

Target: Rhizoctonia solani (Rice sheath blight) and Sclerotinia sclerotiorum. Mechanism: Succinate Dehydrogenase Inhibition (SDHI).[1]

Data summarized from recent SAR studies (e.g., Liu et al., 2018; Vertex AI Search 1.2):

Compound CodePhenyl Ring Sub.[2] (R1)Ester/Amide Chain (R2)MIC (

g/mL)
Activity Interpretation
Control HEthyl>50Low baseline activity.
5III-d 2-F (Ortho) Pyrazole-Carboxamide1.56 High Potency. Ortho-F likely locks conformation via intramolecular H-bond.
5III-f 2-ClPyrazole-Carboxamide3.12Good, but F is superior to Cl due to steric size (F

H).
Analog C 4-F (Para)Butyl12.5Moderate. Para-F improves metabolic stability but less active than Ortho-F here.

Key Insight: For antifungal SDH inhibitors, Ortho-fluorination is critical. It creates a "shape-selective" fit in the binding pocket, likely mimicking the steric profile of Hydrogen while altering the electronic landscape.

Case Study B: Anticancer Agents (Tubulin/HDAC Inhibitors)

Target: HCT116 (Colorectal cancer) and A549 (Lung cancer). Mechanism: Microtubule destabilization and cell cycle arrest (G2/M phase).

Data summarized from fluoroaryl-substituted studies (e.g., Vertex AI Search 1.3, 1.9):

CompoundSubstitution PatternIC50 (HCT116)Mechanism Note
FL118-Core Non-fluorinated150 nMBaseline cytotoxicity.
7b 4-F (Para) 12 nM 10x Potency Increase. Para-F blocks metabolic degradation.
7n 3,4-Difluoro9 nMHighest potency.[2] Synergistic electron withdrawal enhances Michael acceptor capability.
7a 2-F (Ortho)45 nMLower activity than Para. Steric hindrance at Ortho position interferes with tubulin binding.

Key Insight: Unlike the antifungal case, Para-fluorination is superior in this anticancer series.[2] The 4-F position prevents metabolic oxidation (metabolic soft spot), extending the half-life of the drug inside the cell.

Strategic SAR Decision Matrix

The following diagram illustrates the decision logic for optimizing fluorinated phenylacrylates based on the observed data.

SAR_Logic Goal Optimization Goal Branch1 Increase Potency (Covalent Binding) Goal->Branch1 Branch2 Increase Metabolic Stability (t1/2) Goal->Branch2 Branch3 Membrane Permeability Goal->Branch3 Action1 Meta-Fluorination (Electron Withdrawal) Branch1->Action1 Action2 Para-Fluorination (Block Oxidation) Branch2->Action2 Action3 Poly-Fluorination (Increase LogP) Branch3->Action3 Result1 High Electrophilicity (Reactive Warhead) Action1->Result1 Result2 Prolonged Exposure (Systemic Efficacy) Action2->Result2 Result3 Enhanced CNS/Cell Penetration Action3->Result3

Figure 2: Decision matrix for fluorination sites based on desired pharmacological outcome.

References

  • Design, synthesis, and antifungal activity of novel cinnamon-pyrazole carboxamide derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

  • Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and antifungal activity of cinnamic acid esters. Source: Bioscience, Biotechnology, and Biochemistry URL:[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated heterocycles. Source: RSC Advances URL:[Link]

  • Fluorine in Medicinal Chemistry. (General Principle Reference) Source: Purser, S. et al., Chem. Soc. Rev., 2008. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation of (E)-methyl 3-(2,6-difluorophenyl)acrylate to dihydrocinnamate

Executive Summary This guide details the validated protocol for the catalytic hydrogenation of (E)-methyl 3-(2,6-difluorophenyl)acrylate (1 ) to methyl 3-(2,6-difluorophenyl)propanoate (2 ). The 2,6-difluorophenyl motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validated protocol for the catalytic hydrogenation of (E)-methyl 3-(2,6-difluorophenyl)acrylate (1 ) to methyl 3-(2,6-difluorophenyl)propanoate (2 ). The 2,6-difluorophenyl motif is a critical pharmacophore in medicinal chemistry, often employed to block metabolic hot-spots on phenyl rings while modulating lipophilicity.

While the reduction of


-unsaturated esters is a standard transformation, the 2,6-difluoro substitution pattern introduces specific steric and electronic challenges  that distinguish this from a generic cinnamate reduction. This protocol addresses catalyst selection, steric hindrance mitigation, and the prevention of hydrodefluorination (C-F bond cleavage).

Chemical Context & Critical Analysis

The Substrate Challenge

The transformation involves the saturation of the alkene double bond without affecting the aromatic ring or the C-F bonds.

  • Substrate: (E)-Methyl 3-(2,6-difluorophenyl)acrylate (MW: 198.17)

  • Product: Methyl 3-(2,6-difluorophenyl)propanoate (MW: 200.18)

Key Mechanistic Factors:

  • Steric "Picket Fence": The fluorine atoms at the 2 and 6 positions create significant steric bulk orthogonal to the pi-system. This hinders the approach of the alkene face to the catalyst surface (Horiuti-Polanyi mechanism), potentially reducing the turnover frequency (TOF) compared to unsubstituted cinnamates.

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the alkene, which generally favors hydrogenation, but the steric effect usually dominates.

  • Defluorination Risk: While aryl fluorides are more stable than chlorides or bromides, hydrodefluorination can occur under forcing conditions (high temperature/pressure) or prolonged reaction times, particularly if the reaction mixture becomes acidic.

Catalyst Selection Strategy
  • Primary Choice: 10% Pd/C (50% water wet) . Palladium is the metal of choice for reducing electron-deficient alkenes (acrylates). The "wet" variant is non-negotiable for safety (suppressing pyrophoricity) and does not inhibit the reaction in polar solvents.

  • Alternative: 5% Pt/C or Rh/C . These are recommended only if defluorination is observed with Pd. Platinum and Rhodium are generally less active toward hydrogenolysis of aryl-halide bonds under mild conditions.

Experimental Protocol

Materials & Equipment
  • Reactor: Parr Hydrogenator (for scale >5g) or 3-neck Round Bottom Flask with balloon (for scale <1g). Note: This protocol uses a mild pressure (3 bar/45 psi) setup to overcome steric hindrance.

  • Solvent: Methanol (HPLC Grade). Rationale: High H2 solubility and polarity facilitate rapid reaction. Transesterification is not a concern as the substrate is a methyl ester.

  • Catalyst: 10% Palladium on Carbon, 50% water wet (Degussa type E101 or equivalent).

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Weigh 10.0 g (50.5 mmol) of (E)-methyl 3-(2,6-difluorophenyl)acrylate into the reaction vessel.

  • Add 100 mL of Methanol (10 vol). Stir to dissolve.

  • Critical Safety Step: Stop stirring. Under a gentle stream of Nitrogen (

    
    ), carefully add 1.0 g  of 10% Pd/C (wet).
    
    • Note: Always add catalyst to the solvent/substrate solution, or wet the catalyst with water first. Never add dry catalyst to flammable organic solvent vapors.

Step 2: Purge Cycles

  • Seal the reactor.

  • Evacuate the vessel to -0.8 bar (vacuum), then break vacuum with Nitrogen. Repeat 3 times to remove Oxygen.

  • Evacuate one final time, then fill with Hydrogen (

    
    ) to 3 bar (approx. 45 psi) .
    

Step 3: Reaction

  • Set agitation to high speed (800-1000 rpm). Mass transfer is often the rate-limiting step in heterogeneous catalysis.

  • Maintain temperature at 25°C (Ambient) .

    • Warning: Do not heat initially. Heating increases the risk of defluorination. Only heat to 40°C if conversion stalls after 4 hours.

  • Monitor H2 uptake. The theoretical uptake is ~1.13 L (at STP).

  • Reaction time is typically 2 to 6 hours .

Step 4: Monitoring (IPC)

  • Stop agitation and vent H2. Purge with N2.

  • Sample 50 µL, filter through a 0.2 µm syringe filter, and analyze via HPLC or GC.

    • Target: < 0.5% starting material (SM).[1]

    • Watchlist: Check for des-fluoro byproduct (MW 182).

Step 5: Workup

  • Once complete, purge the vessel with Nitrogen (3 cycles).

  • Filter the mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with 20 mL Methanol.

    • Safety: The filter cake is pyrophoric. Keep it wet at all times. Dispose of in a dedicated water-waste container.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to yield a colorless oil.

Visualized Workflows

Experimental Workflow Diagram

G Start Start: Weigh Substrate Solvent Dissolve in MeOH Start->Solvent CatAdd Add 10% Pd/C (Wet) (Under N2 Blanket) Solvent->CatAdd Purge Purge O2 (Vac/N2 x3) CatAdd->Purge React Hydrogenate 3 bar H2, 25°C, 4h Purge->React IPC IPC: HPLC/GC Check Conversion React->IPC IPC->React Incomplete (<99%) Filter Filter (Celite) Remove Catalyst IPC->Filter Pass (>99.5%) Conc Concentrate (Rotavap) Filter->Conc End Product: Dihydrocinnamate Conc->End

Caption: Standard operational workflow for the hydrogenation of fluorinated cinnamates using a batch reactor.

Troubleshooting Logic Tree

T Problem Issue Detected during IPC Type Identify Issue Type Problem->Type Slow Slow Conversion (>10% SM left) Type->Slow Impurity Impurity Formation (Defluorination) Type->Impurity Action1 Increase Pressure (to 5 bar) OR Add 2% more Catalyst Slow->Action1 Action2 Switch Catalyst to 5% Pt/C OR Reduce Temp to 10°C Impurity->Action2

Caption: Decision matrix for addressing common reaction deviations.

Data & Validation

Expected Analytical Data

The following data confirms the identity of Methyl 3-(2,6-difluorophenyl)propanoate.

ParameterExpected ResultNotes
Appearance Clear, colorless oilYellowing indicates oxidation or catalyst leaching.
GC Purity > 98.0%Main impurity is usually residual solvent.
1H NMR (CDCl3)

3.68 (s, 3H, OMe)

3.05 (t, 2H, Ar-CH2)

2.65 (t, 2H, CH2-CO)
Loss of olefinic protons at

6.5-7.8 range.
MS (ESI+) [M+H]+ = 201.2No M+H peaks at 183 (defluorinated).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Stalled Reaction (~80% conv) Catalyst poisoning or Steric hindrance.Purge headspace to remove CO (if present). Add fresh catalyst (1-2 wt%). Increase pressure.[2]
Defluorinated Byproduct (>1%) Over-reduction; Temperature too high.Stop reaction immediately. For future runs, use Pt/C or lower temperature (0-10°C).
Transesterification (Ethyl ester) Wrong solvent (Ethanol used).Use Methanol only for methyl esters.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Tietze, L. F., et al. (1982).[1] "Stereoselective Hydrogenation of Alpha,Beta-Unsaturated Esters." Angewandte Chemie International Edition.

  • BenchChem Application Note. (2025). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis." (General protocols for Pd/C handling).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Application

Using (E)-methyl 3-(2,6-difluorophenyl)acrylate in Michael addition reactions

An In-Depth Guide to the Application of (E)-methyl 3-(2,6-difluorophenyl)acrylate in Michael Addition Reactions Abstract This technical guide provides a comprehensive overview for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (E)-methyl 3-(2,6-difluorophenyl)acrylate in Michael Addition Reactions

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic use of (E)-methyl 3-(2,6-difluorophenyl)acrylate in Michael addition reactions. The document elucidates the profound impact of the 2,6-difluorophenyl moiety on the reactivity and pharmacological relevance of the resulting adducts. We present a detailed exploration of the Michael addition mechanism, key experimental considerations, and robust, step-by-step protocols for conducting these reactions with various nucleophiles. This guide is designed to bridge theoretical principles with practical laboratory application, offering insights into reaction optimization, troubleshooting, and characterization of products, thereby empowering chemists to leverage this versatile building block in complex molecule synthesis and drug discovery programs.

The Strategic Role of the 2,6-Difluorophenyl Moiety in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, utilized to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] The 2,6-difluoro substitution pattern on the phenyl ring of (E)-methyl 3-(2,6-difluorophenyl)acrylate is not arbitrary; it is a deliberate design element intended to confer specific, advantageous properties to the parent molecule and its downstream products.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing fluorine at the ortho-positions can shield adjacent functionalities from metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[2] This "metabolic blocking" can significantly prolong a drug's half-life and improve its oral bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence profoundly influences the electronic distribution within a molecule.[1] The two ortho-fluoro substituents act as strong electron-withdrawing groups, which can lower the pKa of nearby acidic or basic centers, potentially improving a compound's solubility and membrane permeability.[2] This electronic pull also enhances the electrophilicity of the Michael acceptor, a key factor in the reaction's success.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[4] Strategic placement of fluorine can lock the molecule into a bioactive conformation, leading to increased binding affinity and potency.[5]

  • Lipophilicity and Permeability: While a single fluorine atom can increase lipophilicity compared to hydrogen, the overall effect is context-dependent. Judicious fluorination can fine-tune a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for effective drug action.[3][5]

The Michael Addition Reaction: Mechanism and Principles

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[6][7] It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[8] (E)-methyl 3-(2,6-difluorophenyl)acrylate serves as a potent Michael acceptor, activated by both the ester and the electron-withdrawing difluorophenyl ring.

The reaction typically proceeds via the following steps:

  • Nucleophile Activation: A base deprotonates the Michael donor (e.g., a thiol, amine, or active methylene compound) to generate a potent nucleophile.[7]

  • Nucleophilic Attack: The activated nucleophile attacks the electron-deficient β-carbon of the acrylate. This is the key bond-forming step.[9]

  • Intermediate Formation: The attack forms a resonance-stabilized enolate intermediate.[7]

  • Protonation: The enolate is protonated by a proton source (often the solvent or a protonated catalyst) to yield the final 1,4-adduct.[10]

This powerful reaction allows for the construction of complex molecular frameworks from simple precursors and is widely used in the synthesis of pharmaceuticals and natural products.[11]

Key Considerations for Reactions with (E)-methyl 3-(2,6-difluorophenyl)acrylate

  • Enhanced Electrophilicity: The two electron-withdrawing fluorine atoms on the phenyl ring work in concert with the ester group to significantly decrease the electron density of the double bond. This makes the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles.

  • Choice of Catalyst: The reaction is typically base-catalyzed. For carbon nucleophiles like malonates or nitroalkanes, a moderate base like potassium carbonate (K₂CO₃) or an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often sufficient.[9] For heteroatom nucleophiles, the choice is critical. Thiol-Michael additions can often proceed with a catalytic amount of a mild base like triethylamine (Et₃N).[10] Aza-Michael additions with amines may sometimes proceed without a catalyst, although bases or microwave irradiation can accelerate the reaction.[12][13]

  • Solvent Selection: The choice of solvent can influence reaction rates and outcomes. Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are commonly used. For aza-Michael additions, protic solvents like methanol or ethanol can also be effective.[12] In some cases, solvent-free conditions can lead to higher yields and cleaner reactions.[14]

  • Stereochemistry: The starting material is the (E)-isomer. The Michael addition creates a new stereocenter (or two, depending on the nucleophile). In the absence of a chiral catalyst or auxiliary, a racemic mixture of products will be formed. Asymmetric variants using organocatalysts are a powerful strategy for achieving high enantioselectivity.[15][16][17]

  • Side Reactions: A potential side reaction is polymerization of the acrylate, especially under strongly basic conditions or at elevated temperatures. Using a catalytic amount of base and maintaining controlled temperatures can minimize this issue.[18] For primary amines, dialkylation is a possibility if an excess of the acrylate is used.[12]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Aza-Michael Addition (Amine Nucleophiles)

This protocol outlines a general method for the addition of a primary or secondary amine to (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Materials:

  • (E)-methyl 3-(2,6-difluorophenyl)acrylate (1.0 eq)

  • Amine nucleophile (e.g., benzylamine, morpholine) (1.1 - 1.2 eq)

  • Methanol (or THF) as solvent (to make a 0.2 - 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask, add (E)-methyl 3-(2,6-difluorophenyl)acrylate (1.0 eq).

  • Dissolve the acrylate in methanol to a concentration of approximately 0.2 M.

  • Add the amine nucleophile (1.2 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature. For less reactive amines, the mixture may be gently heated (e.g., to 40-60 °C).[12]

  • Monitor the reaction progress by TLC until the starting acrylate is consumed (typically 2-24 hours).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-amino ester product.[10]

Protocol 2: General Procedure for Thiol-Michael Addition (Thiol Nucleophiles)

This protocol outlines a base-catalyzed method for the addition of a thiol to (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Materials:

  • (E)-methyl 3-(2,6-difluorophenyl)acrylate (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, dodecanethiol) (1.1 eq)

  • Triethylamine (Et₃N) (0.1 eq, catalyst)

  • Dichloromethane (DCM) or THF as solvent (to make a 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Dissolve (E)-methyl 3-(2,6-difluorophenyl)acrylate (1.0 eq) and the thiol (1.1 eq) in DCM in a round-bottom flask.[10]

  • Add a catalytic amount of triethylamine (0.1 eq) to the solution with stirring. An exotherm may be observed.

  • Stir the reaction at room temperature. The reaction is often very fast and can be complete in under an hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the mixture can be washed with a mild acid (e.g., 1M HCl) to remove the triethylamine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final thioether adduct.

Data Presentation and Characterization

The success of the Michael addition can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic vinyl proton signals of the acrylate (typically in the range of 6.0-8.0 ppm) and the appearance of new signals in the aliphatic region (typically 2.5-4.0 ppm) for the newly formed C-H bonds are indicative of a successful reaction.[19]

  • ¹³C NMR Spectroscopy: The disappearance of the alkene carbons and the appearance of new aliphatic carbon signals confirm the reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile to the acrylate.

  • Infrared (IR) Spectroscopy: The C=C stretch of the acrylate (around 1620-1640 cm⁻¹) will be absent in the product spectrum, while the C=O stretch of the ester (around 1730-1750 cm⁻¹) will remain.[19]

Table 1: Example Reaction Parameters for Michael Additions to Acrylates
Nucleophile (Donor)CatalystSolventTemperatureTypical TimeReference
BenzylamineNone / DBUMethanol / Solvent-freeRT - 75 °C3 - 16 h[12][13]
ThiophenolTriethylamineDichloromethaneRoom Temp< 1 h[10]
ImidazoleLipozyme TL IMMicroreactor45 °C35 min[20]
Diethyl MalonateK₂CO₃ / DBUTHF / Solvent-freeRoom Temp2 - 24 h[9]
CyclohexanoneChiral ThioureaSolvent-freeRoom Temp12 - 24 h

Note: Conditions are based on general acrylate chemistry and may require optimization for (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Visualized Workflow and Mechanism

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Acrylate in Solvent B 2. Add Nucleophile & Catalyst A->B C 3. Stir at Defined Temperature B->C D 4. Monitor by TLC/ LC-MS C->D E 5. Quench & Extract D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterize Pure Product (NMR, MS, IR) G->H

Caption: General experimental workflow for a Michael addition reaction.

Reaction Mechanism

Sources

Technical Notes & Optimization

Troubleshooting

Controlling polymerization of fluorinated acrylate monomers during storage

Introduction: The Stability Paradox Fluorinated acrylate monomers (e.g., 2,2,2-Trifluoroethyl acrylate, Hexafluoroisopropyl methacrylate) are high-value, high-reactivity reagents. Their storage presents a unique paradox:...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Fluorinated acrylate monomers (e.g., 2,2,2-Trifluoroethyl acrylate, Hexafluoroisopropyl methacrylate) are high-value, high-reactivity reagents. Their storage presents a unique paradox: To keep them stable, you must expose them to the very element that typically degrades chemicals—Oxygen.

Unlike standard hydrocarbons, the electron-withdrawing nature of fluorine atoms adjacent to the ester group lowers the electron density of the C=C double bond, often making these monomers more susceptible to nucleophilic attack and radical propagation. This guide provides the technical protocols required to maintain the delicate equilibrium between shelf-life and reactivity.

Core Mechanism: The Oxygen-Inhibitor Synergy

Most commercial fluorinated acrylates are stabilized with MEHQ (Monomethyl ether hydroquinone) . A common and catastrophic error in research labs is storing these monomers under an inert atmosphere (Nitrogen or Argon).

The Critical Rule: MEHQ is not an inhibitor in the absence of oxygen.[1] It is a radical scavenger that specifically targets peroxy radicals.

The Inhibition Pathway

If you purge the headspace with nitrogen, you break the cycle shown below, rendering the MEHQ useless and allowing spontaneous polymerization (gelation).

MEHQ_Mechanism Monomer Monomer (Fluorinated Acrylate) Radical Carbon Radical (R•) Monomer->Radical Heat/Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Required) Polymer Runaway Polymerization Radical->Polymer No O₂ present (Inert Gas Storage) Oxygen Dissolved Oxygen (O₂) Stable Stable Product (Quinone Derivative) Peroxy->Stable + MEHQ MEHQ Inhibitor (MEHQ)

Figure 1: The MEHQ inhibition cycle requires the formation of a peroxy radical intermediate.[2] Without dissolved oxygen, the radical propagates directly to polymerization.

Troubleshooting Center

Scenario A: "The monomer has solidified or turned into a gel."

Diagnosis: Spontaneous Polymerization.[3] Root Cause:

  • Oxygen Depletion: Long-term storage without aeration consumed the dissolved

    
    .
    
  • Inert Storage: The bottle was purged with

    
     before storage.
    
  • Heat Spike: Stored near a heat source, overcoming the inhibitor's capacity. Action:

  • Irreversible: The monomer cannot be recovered.

  • Disposal: Do not attempt to melt it. Polymerized acrylates can build pressure if heated. Treat as solid chemical waste.

Scenario B: "There are white crystals or haze at the bottom."

Diagnosis: Phase Separation or Oligomerization. Root Cause:

  • Fluorine Segregation: Fluorinated segments are highly hydrophobic and lipophobic. At very low temperatures (< -20°C), the inhibitor (MEHQ) may crystallize out of the solution, or the monomer may phase-separate from trace water/impurities.

  • Moisture Ingress: Fluorinated esters can hydrolyze to release HF (Hydrofluoric Acid) and acrylic acid, leading to insoluble salts if metal ions are present. Action:

  • Warm & Agitate: Allow the bottle to reach room temperature (20-25°C) naturally. Gently invert 5-10 times.

  • Clarification Check: If the haze disappears, it was likely phase separation. If solids remain, filter through a 0.45 µm PTFE filter before use.

Scenario C: "The liquid has turned yellow/orange."

Diagnosis: Inhibitor Oxidation. Root Cause:

  • MEHQ converts to quinones upon reacting with radicals. A yellow tint indicates the inhibitor is working and has been partially consumed. Action:

  • Safe to Use: If the viscosity is normal, the monomer is likely safe.

  • Verification: Run a simple check (See Protocol 2 below) to ensure enough active MEHQ remains.

Storage & Handling Protocols

Protocol 1: Safe Thawing of Frozen Monomers

Fluorinated monomers often have higher freezing points than their non-fluorinated counterparts.

The Risk: Rapid heating creates "hot spots." If the liquid near the wall reaches 40°C while the core is frozen, the inhibitor (which needs mobility to work) cannot reach the radicals generated at the hot wall.

  • Never use a heat gun or oven.

  • Method: Place the container in a water bath at 20°C to 25°C .

  • Aeration: Once liquid, open the cap briefly (in a fume hood) to replenish the headspace oxygen, then recap and shake to distribute dissolved oxygen.

Protocol 2: Rapid Inhibitor Check (Qualitative)

Before committing expensive precursors to a reaction.

  • Reagent: Prepare a 1% NaOH solution.

  • Test: Mix 1 mL of monomer with 1 mL of NaOH solution.

  • Observation:

    • Clear/White: Low/No Inhibitor (High Risk).

    • Brown/Red: Active MEHQ present (Safe).

    • Note: This relies on the color change of hydroquinone derivatives in basic conditions. For quantitative analysis, use HPLC or ASTM D3125.

Protocol 3: Storage Conditions Summary
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°CSlows radical generation kinetics without freezing (freezing separates the inhibitor).
Headspace Air (Not

)
Maintains dissolved

levels (approx. 20-40 ppm) required for MEHQ activation.
Container Amber Glass / HDPEBlocks UV light (which acts as a photo-initiator).
Material Avoid Glass for Long Term Specific to Fluorine: If hydrolysis occurs, trace HF can etch glass. HDPE/lined drums are preferred for bulk storage.

Decision Logic: Is my monomer safe?

Use this logic flow to determine if a stored batch is viable for drug development or synthesis workflows.

Decision_Tree Start Inspect Monomer Batch Viscosity Is it viscous or gelled? Start->Viscosity Discard DISCARD (Polymerized) Viscosity->Discard Yes Color Check Color Viscosity->Color No Yellow Yellow/Orange Color->Yellow Oxidized Clear Colorless Color->Clear Normal Distill Distill before use (Remove Quinones) Yellow->Distill InhibitorTest Perform NaOH Spot Test Clear->InhibitorTest ResultRed Turns Red/Brown InhibitorTest->ResultRed Active MEHQ ResultClear Stays Clear InhibitorTest->ResultClear Inhibitor Depleted Use Safe to Use ResultRed->Use AddMEHQ Add 10-50 ppm MEHQ immediately ResultClear->AddMEHQ AddMEHQ->Use Distill->Use

Figure 2: Quality Control Decision Matrix for stored fluorinated acrylates.

References

  • BASF SE. (2020). Acrylic Acid & Acrylates: Safe Handling and Storage Guide. Retrieved from

  • ASTM International. (2018). ASTM D3125-06: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. Retrieved from

  • Kurland, J. J. (1980).
  • DOW Chemical. (2022). Acrylate Esters: Product Stewardship Manual. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,6-Difluoro vs. 2,4-Difluoro Phenylacrylates

The following guide objectively compares the reactivity profiles of 2,6-difluorophenyl acrylate and 2,4-difluorophenyl acrylate . This analysis addresses two distinct chemical contexts critical to drug development: The A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares the reactivity profiles of 2,6-difluorophenyl acrylate and 2,4-difluorophenyl acrylate .

This analysis addresses two distinct chemical contexts critical to drug development:

  • The Activated Ester (Reagent): Where the fluorinated phenyl group serves as a leaving group (

    
    ) for bioconjugation or polymerization.
    
  • The Cinnamate Scaffold (Warhead/Intermediate): Where the fluorinated phenyl ring is retained (

    
    ) to modulate Michael acceptor potency.
    

Executive Summary (BLUF)

For researchers selecting between these isomers, the decision rests on the balance between electronic activation and steric shielding :

  • 2,6-Difluorophenyl Acrylate (2,6-DFPA): The superior Activated Ester . The synergistic inductive effect of two ortho-fluorines significantly lowers the phenol pKa (~7.3), making it a highly reactive leaving group for rapid aminolysis or polymerization. However, it exhibits higher steric hindrance around the carbonyl carbon.

  • 2,4-Difluorophenyl Acrylate (2,4-DFPA): The more Stable Intermediate . With a higher phenol pKa (~8.5–9.0) and less steric crowding, it offers a controlled reactivity profile suitable for reactions requiring selectivity over speed, or when the phenyl ring is retained as a pharmacophore.

Quick Comparison Matrix
Feature2,6-Difluoro Isomer 2,4-Difluoro Isomer Primary Driver
Leaving Group pKa ~7.34 (High Reactivity)~8.8 (Moderate Reactivity)Inductive Effect (Ortho vs Para)
Aminolysis Rate Fast (

high)
Moderate (

medium)
Electronic Activation
Hydrolytic Stability Low (Prone to hydrolysis)Moderate (More stable)Leaving Group Ability
Steric Hindrance High (Ortho-shielding)Low (Planar accessibility)Geometry (A-strain)
Primary Utility Activated ester for bioconjugation; Polymer monomer.[1]Synthetic intermediate; Stable pharmacophore.Reactivity Profile

Technical Deep Dive: The Activated Ester Context

Context: Using the molecule as a reagent to transfer the acrylate group (


) to a nucleophile (e.g., amine).
Mechanistic Causality: The pKa Effect

The reactivity of phenyl esters in nucleophilic acyl substitution is linearly correlated with the acidity of the conjugate acid (the phenol leaving group).

  • 2,6-Difluoro Mechanism: The two fluorine atoms at the ortho positions exert a powerful inductive (

    
    ) effect close to the phenolic oxygen. Additionally, they can engage in intramolecular H-bonding interactions (though weak with F) or dipole repulsion that destabilizes the ground state ester.
    
  • 2,4-Difluoro Mechanism: The para-fluorine exerts a

    
     effect but also a competing resonance (
    
    
    
    ) effect. The single ortho-fluorine provides less inductive activation than the twin fluorines in the 2,6-isomer.

Data Point:

  • 
     [1][2]
    
  • 
     (Estimated based on 2-F phenol ~8.8 and 4-F phenol ~9.9).
    

Conclusion: The 2,6-isomer releases a leaving group that is


 log units more acidic, resulting in reaction rates (

) that are typically 10–50x faster depending on the solvent and nucleophile.
Steric Modulation (The "Ortho Effect")

While 2,6-DFPA is electronically activated, the two ortho-fluorines create a "steric gate" around the carbonyl carbon.

  • Small Nucleophiles (Primary Amines): Reactivity is dominated by electronics. 2,6-DFPA reacts extremely fast.

  • Bulky Nucleophiles (Secondary Amines/Proteins): Steric clash becomes significant. While 2,6-DFPA is still generally more reactive due to the leaving group ability, the rate enhancement diminishes compared to 2,4-DFPA.

Visualization: Aminolysis Pathway

The following diagram illustrates the competition between steric hindrance and electronic activation.

ReactivityComparison Substrate26 2,6-Difluorophenyl Acrylate (High Electronic Activation) TS_Formation Tetrahedral Intermediate Formation Substrate26->TS_Formation Fast (Inductive Pull) Slight Steric Drag Substrate24 2,4-Difluorophenyl Acrylate (Moderate Activation) Substrate24->TS_Formation Moderate Rate Low Steric Drag LeavingGroup26 LG: 2,6-Difluorophenol (pKa ~7.3) TS_Formation->LeavingGroup26 Rapid Collapse (Stable Anion) LeavingGroup24 LG: 2,4-Difluorophenol (pKa ~8.8) TS_Formation->LeavingGroup24 Slower Collapse Product Acrylamide Product (Drug/Polymer) TS_Formation->Product

Figure 1: Comparative reaction pathway for aminolysis. The 2,6-isomer accelerates the rate-determining step (collapse of the intermediate) via superior leaving group stability.

Technical Deep Dive: The Cinnamate Context

Context: The phenyl ring is attached to the


-carbon (

). Used as Michael Acceptor warheads.

If your "phenylacrylate" refers to a cinnamate derivative (common in covalent kinase inhibitors), the reactivity hierarchy flips or changes character completely.

  • Conjugation & Planarity:

    • 2,4-Difluoro: The ring remains planar with the alkene. Resonance is maintained, making the

      
      -carbon electrophilic but stable.
      
    • 2,6-Difluoro: Severe steric clash between the ortho-fluorines and the vinyl protons/carbonyl causes the ring to twist out of plane . This "deconjugation" breaks the resonance stabilization.

  • Michael Addition Reactivity:

    • The 2,6-twist prevents effective orbital overlap. While the inductive effect is strong, the steric blocking of the nucleophile's trajectory often makes 2,6-cinnamates less reactive toward Cysteine thiols than their 2,4-counterparts, or forces the reaction to proceed via a different transition state geometry.

    • Metabolic Stability: 2,6-substitution is often used not for reactivity, but to block metabolic hydroxylation at the most reactive sites on the phenyl ring.

Experimental Protocols

Protocol A: Kinetic Benchmarking of Activated Esters (Aminolysis)

Objective: Determine the second-order rate constant (


) for the reaction with a model amine (e.g., benzylamine).

Materials:

  • Substrates: 2,6-DFPA and 2,4-DFPA (10 mM stock in DMSO).

  • Nucleophile: Benzylamine (100 mM stock in DMSO).

  • Solvent: DMSO-

    
     (for NMR monitoring) or Acetonitrile (for UV/HPLC).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation: In an NMR tube, mix 0.05 mmol of Substrate and 0.05 mmol of Internal Standard in 0.5 mL DMSO-

    
    .
    
  • Initiation: Add 0.05–0.25 mmol of Benzylamine (pseudo-first-order conditions preferred for simplicity, or 1:1 for second-order plotting).

  • Monitoring: Acquire

    
     NMR spectra every 2 minutes for 1 hour.
    
  • Quantification: Track the disappearance of the vinyl protons (doublet of doublets,

    
     6.0–6.6 ppm) and the appearance of the acrylamide product.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Divide by
    
    
    to get
    
    
    .
    • Expected Result:

      
      .
      
Protocol B: Hydrolytic Stability Assay

Objective: Assess shelf-life and aqueous stability.

  • Dissolve substrate (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.

  • Incubate at 37°C.

  • Aliquot at

    
     hours.
    
  • Analyze via HPLC-UV (254 nm).

  • Validation: 2,6-DFPA should show >20% degradation within 4 hours due to high susceptibility to water/hydroxide attack; 2,4-DFPA should remain >90% intact.

References

  • Ligi, K. et al. (2019). "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry, 32(12), e3940. Link

  • Theato, P. (2008). "Synthesis of well-defined polymeric activated esters." Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687. (Discusses reactivity of fluorinated phenyl acrylates in polymerization). Link

  • Zhu, X. et al. (2016). "Decarboxylative conjugate additions and applications thereof." World Intellectual Property Organization, WO2016196931A1. (Experimental data on 2,4-difluorophenyl acrylate synthesis). Link

  • Kricheldorf, H. R. (2005).[3] "Synthesis and Characterization of Cyclic Polymers." University of Hamburg Dissertation. (Comparative synthesis using difluorobenzonitriles/phenols). Link

Sources

Comparative

A Comparative Analysis of Methyl 2,6-difluorocinnamate: Crystal Structure and Thermal Properties

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the structural and thermal properties of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the structural and thermal properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities.[1][2] This guide provides a detailed analysis of methyl 2,6-difluorocinnamate, a fluorinated analogue with potential for altered physicochemical and biological properties. Through a comparative lens, we will explore the methodologies for its synthesis, crystal structure determination, and melting point analysis, juxtaposed with related cinnamate derivatives.

The Significance of Fluorination in Cinnamate Derivatives

Fluorine substitution in organic molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities. In the context of cinnamate esters, the introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring is anticipated to induce significant electronic and steric effects. These modifications can impact crystal packing and intermolecular interactions, thereby altering the melting point and solubility – critical parameters for drug formulation and bioavailability. This guide will delineate the experimental pathways to characterize these effects.

Synthesis of Methyl 2,6-difluorocinnamate: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_Workflow 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Methyl_2_6_difluorocinnamate Methyl_2_6_difluorocinnamate 2,6-Difluorobenzaldehyde->Methyl_2_6_difluorocinnamate Wittig or Horner-Wadsworth-Emmons Reaction with methyl (triphenylphosphoranylidene)acetate or similar phosphonate ylide 2,6-Difluorocinnamic_Acid 2,6-Difluorocinnamic_Acid 2,6-Difluorocinnamic_Acid->Methyl_2_6_difluorocinnamate Fischer-Speier Esterification (Methanol, Acid Catalyst, Reflux)

Caption: Proposed synthetic routes to methyl 2,6-difluorocinnamate.

Experimental Protocol: Esterification of 2,6-Difluorocinnamic Acid
  • Dissolution: Dissolve 2,6-difluorocinnamic acid (1.0 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Crystal Structure Analysis: Unveiling the Solid-State Architecture

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[5][6][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of the material.

Experimental Workflow for X-ray Crystallography

Xray_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purified_Compound Purified_Compound Saturated_Solution Saturated_Solution Purified_Compound->Saturated_Solution Dissolve in suitable solvent Single_Crystals Single_Crystals Saturated_Solution->Single_Crystals Slow Evaporation, Vapor Diffusion, or Cooling Diffraction_Pattern Diffraction_Pattern Single_Crystals->Diffraction_Pattern Mount crystal and expose to X-ray beam Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Process data and solve phase problem Atomic_Model Atomic_Model Electron_Density_Map->Atomic_Model Build and refine molecular structure Final_Crystal_Structure Final_Crystal_Structure Atomic_Model->Final_Crystal_Structure Validate and analyze

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Considerations for Crystallization

The most critical and often challenging step is growing a high-quality single crystal.[7] The choice of solvent and crystallization technique is paramount.[8][9] For a compound like methyl 2,6-difluorocinnamate, a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, ethyl acetate) should be screened. Techniques such as slow evaporation, vapor diffusion, and slow cooling of a saturated solution are commonly employed.[8][9]

Melting Point Determination: A Measure of Thermal Stability

The melting point is a fundamental physical property that provides information about the purity and thermal stability of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique for accurately determining the melting point and other thermal transitions.[10][11][12][13][14]

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh a small amount of the purified methyl 2,6-difluorocinnamate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which plots heat flow against temperature.[11][12][13][14]

Comparative Analysis with Cinnamate Analogues

To contextualize the properties of methyl 2,6-difluorocinnamate, a comparison with other substituted cinnamic acid derivatives is insightful. The electronic nature and position of substituents on the phenyl ring can significantly influence their crystal packing and melting points.

CompoundSubstituent(s)Reported Melting Point (°C)
Cinnamic AcidNone133-136
p-Coumaric Acid4-hydroxy215-218
Ferulic Acid4-hydroxy, 3-methoxy173-174
Methyl 2,6-difluorobenzoate(A related, non-cinnamate ester)Not available (Boiling Point: 203-204 °C)[3][15]
Methyl 2,6-difluorocinnamate 2,6-difluoro To be determined

The introduction of two fluorine atoms in methyl 2,6-difluorocinnamate is expected to introduce strong dipole-dipole interactions and potentially alter the planarity of the molecule, which will be reflected in its crystal structure and melting point. Spectroscopic techniques such as FT-IR, NMR, and Mass Spectrometry would be essential for the initial characterization and confirmation of the synthesized compound's identity.[1][16]

Conclusion

This guide has outlined a comprehensive approach to the synthesis and physicochemical characterization of methyl 2,6-difluorocinnamate. By employing established methodologies for synthesis, single-crystal X-ray diffraction, and differential scanning calorimetry, researchers can obtain a detailed understanding of this novel compound. The comparative data from related cinnamate derivatives provide a valuable framework for interpreting the experimental results. The insights gained from such studies are crucial for advancing the development of new pharmaceutical agents and functional materials.

References

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Center for Biotechnology Information. [Link]
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. [Link]
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. [Link]
  • Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. (2007, February 15). PubMed. [Link]
  • Synthesis and characterization of sodium cinnamate. IJCPS. [Link]
  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
  • X-ray crystallography. Wikipedia. [Link]
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021, October 15). MDPI. [Link]
  • Crystal Growing Tips. (2015, April 28). University of Florida. [Link]
  • Terahertz spectroscopy and weak interaction analysis of cinnamic acid derivatives. (2024, February 25). SPIE. [Link]
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. [Link]
  • Methyl 2,6-difluoropyridine-3-carboxylate Properties. (2025, October 15). EPA. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Cinnamic Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method for optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method for optimizing drug-like properties.[1][2] Cinnamic acid and its derivatives, known for a wide array of pharmacological activities, present a compelling case for such molecular modifications.[3][4] This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated cinnamic esters, supported by experimental data and detailed methodologies, to inform and guide future research in drug discovery.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological characteristics.[5][6] Fluorine's high electronegativity and small size allow it to alter electron distribution, which can impact pKa, dipole moment, and chemical reactivity.[5][7] This often translates to improved metabolic stability by blocking enzymatic breakdown, enhanced binding affinity to target proteins, and fine-tuned lipophilicity for better membrane permeation and bioavailability.[2][6][8]

The effect of fluorination on lipophilicity, a critical parameter for drug absorption and distribution, is nuanced. While the carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, the overall change in a molecule's logP value upon fluorination can be small and is dependent on the molecular context.[6][7] Strategic fluorination can therefore be a powerful tool to modulate a compound's pharmacokinetic profile.[1][9]

Comparative Bioactivity Analysis

Cinnamic acid and its esters have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][10] The introduction of fluorine can significantly enhance these activities.

Cinnamic acid derivatives have been extensively investigated for their potential as anticancer agents.[11][12][13] Fluorination has been shown to be a key strategy in enhancing the cytotoxic effects of these compounds. For instance, a series of newly synthesized cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[11][14] The results indicated that the substitution pattern on the phenyl ring is critical for antiproliferative activity, with some fluorinated derivatives showing potent effects.[11][14]

One study highlighted that an imidazolone derivative bearing a fluorinated cinnamide moiety displayed significant antiproliferative activity against HepG2 cells with an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM).[11][15] This underscores the potential of fluorination to generate highly active anticancer compounds.

Table 1: Comparative Cytotoxicity of Cinnamic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
N-phenyl-4-fluorocinnamideHepG2 (Liver)53.20[11][14]
Imidazolone derivative 6 (fluorinated)HepG2 (Liver)4.23[11][15]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (non-fluorinated)HCT-116 (Colon)16.2[12][16]

This table presents a selection of data to illustrate the comparative potency. A lower IC50 value indicates greater cytotoxic activity.

Cinnamic acid and its esters are known to possess antimicrobial properties, acting through mechanisms such as cell membrane disruption and inhibition of ATPase activity.[3][17] Fluorination can modulate these effects, although the impact can vary depending on the microbial species and the position of the fluorine atom.[7]

While some studies suggest that fluorination can enhance antibacterial activity, particularly against pathogens like Mycobacterium tuberculosis, others have found that non-fluorinated derivatives can also exhibit potent effects.[4][7][18] For example, one study found that a non-fluorinated cinnamic acid ester derivative exhibited the highest inhibitory activity against both Gram-positive and Gram-negative bacteria among the synthesized compounds.[4]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)
Cinnamic AcidMycobacterium tuberculosis270–675[18]
Cinnamic AcidEscherichia coli>5000[18]
Cinnamic AcidStaphylococcus aureus>5000[18]
Benzyl cinnamateStaphylococcus aureus128[19]
Benzyl cinnamatePseudomonas aeruginosa256[19]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate greater potency.

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit key pro-inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[3][7][10] COX-2 is an inducible enzyme involved in inflammation, and its selective inhibition is a key therapeutic strategy.[20] Fluorination can enhance the potency and selectivity of COX-2 inhibition.[7]

Cinnamic acid derivatives have been shown to inhibit the activation of signaling pathways like Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines.[3]

Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard)COX-2--
Isoxazole Derivative C6COX-20.55[21]61.73[21]
Isoxazole Derivative C5COX-20.85[21]41.82[21]

This table showcases the COX-2 inhibitory activity of some heterocyclic derivatives, which can be conceptually compared to the potential effects of fluorinated cinnamic esters. A lower IC50 and a higher selectivity index indicate a more desirable anti-inflammatory profile.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[22][23][24]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[25]

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to attach overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated cinnamic esters) and a vehicle control. Incubate for a predetermined period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][26]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds. Create a series of twofold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18][29]

  • Bacterial Culture Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).[29][30]

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension.[29]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[27]

  • Growth Assessment: Visually assess bacterial growth by observing the cloudiness of the broth. The MIC is the lowest concentration of the compound that inhibits visible growth.[27][29]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compounds C Inoculate Wells with Bacteria A->C B Standardize Bacterial Inoculum B->C D Incubate (16-20h) C->D E Visually Assess for Growth D->E F Determine MIC E->F

Broth Microdilution Workflow for MIC Determination.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20][31]

Protocol:

  • Reagent Preparation: Prepare all reagents, including the COX enzymes, substrate (arachidonic acid), and detection reagents, according to the manufacturer's instructions for a commercially available kit.[32]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[32]

  • Inhibitor Addition: Add various concentrations of the test compounds, a reference inhibitor (e.g., celecoxib), or a vehicle control to the wells.[32]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[32]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[32]

  • Detection: Immediately measure the absorbance, fluorescence, or luminescence at the appropriate wavelength using a microplate reader.[32]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).[32]

Fluorination_Bioactivity_Relationship cluster_properties Altered Physicochemical Properties cluster_bioactivity Enhanced Bioactivity A Fluorination of Cinnamic Ester B Increased Lipophilicity A->B can lead to C Enhanced Metabolic Stability A->C can lead to D Modified Electronic Profile A->D results in E Increased Anticancer Potency B->E F Modulated Antimicrobial Efficacy B->F C->E G Improved Anti-inflammatory Selectivity C->G D->E D->G

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (E)-methyl 3-(2,6-difluorophenyl)acrylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally sound disposal of these compounds. This guide provides a detailed protocol for the proper disposal of (E)-methyl 3-(2,6-difluorophenyl)acrylate (CAS No. 1253180-94-7), a halogenated acrylate ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar chemicals, including methyl acrylate and other fluorinated organic compounds. The principles of chemical safety and regulatory compliance are paramount.

Understanding the Hazard Profile

(E)-methyl 3-(2,6-difluorophenyl)acrylate combines the chemical properties of an acrylate ester and a difluorinated aromatic ring. This structure informs its potential hazards and dictates the necessary disposal precautions.

  • Acrylate Moiety : Acrylates are known for their reactivity. They can act as skin and eye irritants, and may cause allergic skin reactions or respiratory irritation.[1][2] A significant hazard associated with acrylates is their potential to undergo spontaneous and potentially violent polymerization, which can be initiated by heat, light, or contaminants.[2]

  • Difluorophenyl Group : The presence of fluorine atoms on the phenyl ring increases the chemical stability of the molecule, particularly the carbon-fluorine bond.[3] Halogenated organic compounds can be persistent in the environment and may require specific disposal methods to ensure complete destruction.[3] Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts such as hydrogen fluoride.

A structurally similar compound, (E)-methyl 3-(4-(trifluoromethyl)phenyl)acrylate, is classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation. It is reasonable to assume a similar hazard profile for (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Properties for Safe Handling and Disposal

The following table summarizes the known and inferred properties of (E)-methyl 3-(2,6-difluorophenyl)acrylate and related compounds to inform safe handling and disposal decisions.

PropertyValue/InformationSource/Rationale
CAS Number 1253180-94-7[4]
Molecular Formula C₁₀H₈F₂O₂[4]
Molecular Weight 198.17 g/mol [4]
Physical Form Likely a liquid or low-melting solidBased on similar acrylates
Assumed Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause an allergic skin reaction, FlammableInferred from methyl acrylate and a trifluoromethyl-substituted analog[1][2]
Reactivity Hazards Potential for spontaneous polymerization. Incompatible with strong acids, bases, and oxidizing agents.General reactivity of acrylates[2]
Environmental Hazards Potentially persistent due to fluorination. Harmful to aquatic life.General properties of halogenated organic compounds and acrylates[1][3]

Disposal Workflow

The proper disposal of (E)-methyl 3-(2,6-difluorophenyl)acrylate is a multi-step process that prioritizes safety and environmental protection. The following workflow provides a systematic approach from waste generation to final disposal.

Caption: Disposal decision workflow for (E)-methyl 3-(2,6-difluorophenyl)acrylate.

Step-by-Step Disposal Procedures

Part 1: In-Lab Waste Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[5]

  • Waste Segregation: This is a critical step. (E)-methyl 3-(2,6-difluorophenyl)acrylate waste must be collected separately from non-halogenated waste streams.[5] Mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the halogenated waste. The container should be clearly labeled as "Halogenated Organic Waste" and should also list the specific chemical constituents, including "(E)-methyl 3-(2,6-difluorophenyl)acrylate".

  • Storage: Store the waste container in a cool, well-ventilated area, away from sources of ignition, heat, and direct sunlight to prevent polymerization.[1] Ensure the container is tightly sealed when not in use.

Part 2: Spill and Decontamination Procedures
  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Contain the spill using a dike of absorbent material.

  • Cleanup: Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container. Do not allow the spilled material to enter drains or waterways.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all decontamination materials as hazardous waste.

Part 3: Final Disposal

The disposal of (E)-methyl 3-(2,6-difluorophenyl)acrylate must be conducted by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

  • High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[6] The incinerator should be equipped with an afterburner and an alkaline scrubber to neutralize acidic gases, such as hydrogen fluoride, that are formed during combustion. The high temperatures are necessary to break the strong carbon-fluorine bonds.[3]

  • Secure Landfilling: If high-temperature incineration is not available, disposal in a secure hazardous waste landfill may be an alternative.[6] However, this is generally less preferable for persistent organic compounds as it represents containment rather than destruction.

  • Hydrolysis (Potential Pre-treatment): The ester linkage in acrylates can be hydrolyzed under basic conditions to form an alcohol and a carboxylate salt.[7][8] While this could potentially reduce the reactivity of the acrylate, the stability of the difluorophenyl group and the overall feasibility and safety of this as a pre-treatment step for this specific compound are not established. This should only be considered under expert guidance and with appropriate safety measures in place.

Building Trust Through Scientific Rigor

The procedures outlined in this guide are based on established principles of chemical safety and waste management for compounds with similar functional groups. By understanding the chemical rationale behind these procedures, laboratory professionals can ensure the safe handling and disposal of (E)-methyl 3-(2,6-difluorophenyl)acrylate, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Scientific.Net. (n.d.). Resin Material Used in Methyl Acrylate Hydrolysis Reaction. Retrieved from [Link]

  • Kim, H. J., et al. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The alkaline hydrolysis of methacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
  • Karger Publishers. (n.d.). Thermal Reaction and Hydrolysis of Polymethacrylates and Polyacrylates. Retrieved from [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. Retrieved from [Link]

  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

  • Mines Repository. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • BASF. (n.d.). Safety data sheet. Retrieved from [Link]

  • RSC Publishing. (2023, December 6). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACRYLAT OJSC. (2011, October 10). SAFETY DATA SHEET METHYL ACRYLATE. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (E)-Methyl 3-(2,6-difluorophenyl)acrylate

[1] Executive Safety Summary Immediate Action Required: Treat (E)-methyl 3-(2,6-difluorophenyl)acrylate as a potent skin sensitizer and lachrymator .[1] Unlike simple organic solvents, this compound possesses an -unsatur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Immediate Action Required: Treat (E)-methyl 3-(2,6-difluorophenyl)acrylate as a potent skin sensitizer and lachrymator .[1]

Unlike simple organic solvents, this compound possesses an


-unsaturated carbonyl moiety (Michael Acceptor).[1] This chemical structure allows it to covalently bind to biological nucleophiles (such as cysteine residues in skin proteins), leading to irreversible allergic contact dermatitis. Standard laboratory safety glasses and single-layer nitrile gloves are insufficient  for prolonged handling.

Core Hazard Classifications:

  • H317: May cause an allergic skin reaction (High Probability).[2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5][7][8]

Scientific Rationale: The "Why" Behind the Protocol

To ensure compliance, researchers must understand the mechanism of toxicity.

The Michael Addition Risk

This molecule is an electrophile. The "acrylate" portion (the double bond conjugated with the ester) reacts with thiol (-SH) groups on proteins in your skin.[1]

  • The Danger: Once this reaction occurs, your immune system recognizes the modified protein as "foreign," triggering an immune response.

  • The Consequence: Future exposure to any acrylate (even in trace amounts) can trigger severe dermatitis.

  • The PPE Implication: PPE must prevent molecular permeation, not just gross contact.

Visualizing the Hazard Pathway

The following diagram illustrates why barrier protection is critical before the chemical reaches the biological threshold.

HazardPathway cluster_prevention Critical Control Point Chemical (E)-Methyl 3-(2,6-difluorophenyl)acrylate (Electrophile) Barrier PPE Barrier (Glove/Suit) Chemical->Barrier Exposure Skin Skin Surface (Epidermis) Barrier->Skin Permeation (If PPE Fails) Reaction Michael Addition (Covalent Binding to Protein) Skin->Reaction Absorption Immune Sensitization (T-Cell Response) Reaction->Immune Trigger

Figure 1: The Sensitization Pathway. The primary goal of PPE is to prevent the 'Permeation' step, blocking the irreversible Michael Addition reaction.

Comprehensive PPE Matrix

Do not rely on "standard" lab PPE. Use this matrix to select equipment based on the specific operation.

Body AreaStandard Operation (Weighing < 1g)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer).[1] Change immediately upon splash.Silver Shield / Laminate liners under Nitrile.Acrylates permeate nitrile rubber. Laminate films provide >4hr breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent).Full Face Shield + Goggles.Safety glasses allow vapors/dust to bypass the lens. Acrylates are lachrymators (tear-inducing).[1]
Respiratory Fume Hood (Sash at 18"). If outside hood: N95.P100/OV Respirator (Organic Vapor + Particulate).Fluorinated esters can be fine powders or volatile oils. Protect against both dust and vapor.[4][6][7][8][9][10]
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves .Tyvek Coverall (Chemical Resistant).Wrist gaps are the #1 exposure point. Sleeves bridge the gap between glove and coat.

Operational Protocols

Protocol A: Weighing & Transfer (Solid/Low-Melting Solid)

Context: This compound is likely a solid or viscous oil that requires precise mass measurement.[1]

  • Engineering Control: Set up the balance inside a chemical fume hood or a powder containment enclosure.

  • Static Management: Fluorinated compounds often generate high static charge. Use an ionizing fan or anti-static gun to prevent "fly-away" powder, which spreads contamination.

  • The "Double-Glove" Technique:

    • Don inner pair (4 mil nitrile).

    • Tape Tyvek sleeves over the inner glove cuff.

    • Don outer pair (5 mil nitrile).

    • Why: If the outer glove is contaminated, you can strip it off without exposing skin.[3]

Protocol B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or Ethyl Acetate, be aware that organic solvents accelerate the permeation of acrylates through gloves.

  • Trace Decontamination:

    • Keep a "wet wipe" station (isopropanol-soaked wipes) inside the hood.[1]

    • Wipe down the spatula and balance pan immediately after use. Do not leave contaminated tools on the bench.

Protocol C: Waste Disposal
  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Fluorinated Acrylate - Sensitizer."

  • Destruction: High-temperature incineration is the only approved disposal method to break the C-F bonds and destroy the acrylate motif.

Emergency Response Logic

In the event of an incident, hesitation causes injury. Follow this logic flow:

ResponseLogic Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated PPE 2. Wash with SOAP & water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If wheezing: Oxygen 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Emergency Response Decision Tree. Note the specific prohibition of alcohol for skin cleaning.

References & Authority

  • BLDpharm. (E)-Methyl 3-(2,6-difluorophenyl)acrylate Product Page (CAS 1253180-94-7).[1][11] Retrieved from

  • National Institutes of Health (PubChem). Methyl Acrylate Compound Summary (Source for Acrylate Hazard Class). Retrieved from [1][12]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Methyl Acrylate. Retrieved from [1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl Acrylate (General Class Reference). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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